molecular formula C20H23ClN4O3S2 B2494639 4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide CAS No. 338954-05-5

4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide

Cat. No.: B2494639
CAS No.: 338954-05-5
M. Wt: 467
InChI Key: NQMKTTFIRILEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide features a 1,2,4-triazole core substituted with an ethyl group at position 4 and a 4-methoxybenzylsulfanyl moiety at position 3. The benzenesulfonamide group is attached via a methylene linker to the triazole ring. This structure combines a sulfonamide pharmacophore with a triazole heterocycle, a combination often associated with diverse biological activities, including enzyme inhibition and antimicrobial effects . The ethyl and 4-methoxybenzyl substituents likely enhance lipophilicity and π-π stacking interactions, respectively, influencing pharmacokinetic and target-binding properties.

Properties

IUPAC Name

4-chloro-N-[1-[4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3S2/c1-4-25-19(14(2)24-30(26,27)18-11-7-16(21)8-12-18)22-23-20(25)29-13-15-5-9-17(28-3)10-6-15/h5-12,14,24H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMKTTFIRILEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)OC)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-Chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide (CAS No. 338954-05-5) is a complex organic compound characterized by its unique molecular structure, which includes a chloro group, a benzenesulfonamide moiety, and a triazole ring. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer and antimicrobial properties.

The molecular formula of the compound is C20H23ClN4O3S2C_{20}H_{23}ClN_{4}O_{3}S_{2}, with a molecular weight of approximately 467 g/mol. The compound's structure is significant for its biological activity, as the presence of various functional groups can influence its interaction with biological targets.

PropertyValue
Molecular FormulaC20H23ClN4O3S2
Molecular Weight467 g/mol
Boiling Point655.9 ± 65.0 °C (Predicted)
Density1.36 ± 0.1 g/cm³ (Predicted)

Anticancer Activity

Recent studies have shown that compounds containing triazole rings exhibit promising anticancer properties. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines. In vitro tests indicated that derivatives of triazole sulfonamides can inhibit cell growth effectively.

A comparative analysis revealed that certain modifications in the structure enhance the anticancer activity significantly:

  • IC50 Values : Compounds with similar structures exhibited IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Type
N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)...2.38Cervical
N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl)...3.77Bladder
4-chloro-N-(1-{4-ethyl...TBDTBD

The mechanism by which these compounds exert their biological effects is primarily through interaction with specific enzymes or cellular pathways involved in cancer cell proliferation and survival. For instance:

  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes such as acetylcholinesterase and urease, which play roles in various physiological processes .

Case Studies

In one notable study, researchers synthesized a series of triazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The findings indicated that structural modifications significantly influenced the potency of these compounds against cancer cells .

Another study focused on the binding interactions of sulfonamide derivatives with bovine serum albumin (BSA), revealing that these compounds could effectively bind to proteins involved in drug transport within the body .

Scientific Research Applications

Anticancer Properties

Preliminary studies have indicated that compounds similar to 4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines, including HCT-116 and HeLa cells. This suggests potential as an anticancer agent .

Antimicrobial and Antifungal Activity

The incorporation of the triazole ring is often associated with enhanced antimicrobial and antifungal properties. Compounds with similar structures have been noted for their effectiveness against various pathogens, making this compound a candidate for further investigation in the field of infectious diseases .

Enzyme Inhibition

Interaction studies focusing on this compound could explore its binding affinity to several biological targets, including enzymes such as carbonic anhydrase. Understanding these interactions will help elucidate its mechanism of action and guide modifications for enhanced activity .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
4-chloro-N-(5-methylsulfanyl)-benzenesulfonamideContains methylsulfanyl instead of methoxybenzylsulfanylExhibits different biological profiles
N-(1-{5-benzylthio}-1H-imidazol-2-yl)benzenesulfonamideImidazole ring instead of triazolePotential antifungal activity
5-(benzyloxy)-N-(1-{5-sulfanyl}-1H-imidazol-2-yl)benzenesulfonamideBenzene derivatives with different substituentsShows varied interactions with biological targets

This comparison highlights the unique characteristics of this compound in terms of its specific substituents and potential applications in medicinal chemistry .

Case Study: Synthesis and Biological Evaluation

A recent study focused on the synthesis of this compound through multi-step reactions involving the formation of the triazole ring and subsequent functionalization with benzenesulfonamide moieties. The synthesized compound was evaluated for its cytotoxicity against various cancer cell lines and demonstrated promising results, warranting further research into its mechanism of action .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of compounds related to this structure against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the sulfonamide group significantly influenced antibacterial activity, suggesting avenues for optimizing efficacy through structural alterations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with six analogs, focusing on structural variations, substituent effects, and theoretical implications for activity.

Table 1: Structural and Substituent Comparisons

Compound Name (CAS/Reference) Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound 1,2,4-Triazole 4-Ethyl, 5-(4-methoxybenzylsulfanyl), benzenesulfonamide C₂₁H₂₄ClN₅O₃S₂ 518.07 High lipophilicity (ethyl), electron-donating 4-methoxybenzyl group
4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide (CAS 894014-98-3) Thiazole 4-Methyl, 2-phenyl, benzenesulfonamide C₁₈H₁₈ClN₃O₂S₂ 415.94 Thiazole core (vs. triazole); reduced hydrogen-bonding potential
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (CAS 887308-94-3) 1,2,4-Triazole 4-Methyl, 5-sulfanyl, benzenesulfonamide C₁₀H₁₁ClN₄O₂S₂ 330.81 Simpler substituents (methyl, -SH); lower steric bulk vs. target
N-((4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHYL)-4-CHLOROBENZENESULFONAMIDE (CAS 338422-28-9) 1,2,4-Triazole 4-Allyl, 5-(4-fluorobenzylsulfanyl), benzenesulfonamide C₁₉H₁₈ClFN₄O₂S₂ 452.95 4-Fluorobenzyl (electron-withdrawing) vs. 4-methoxybenzyl in target
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide (CAS 476435-12-8) 1,2,4-Triazole 4-Benzyl, 5-methylsulfanyl, 4-methoxybenzamide C₂₀H₂₁N₅O₂S 403.48 Benzamide (vs. sulfonamide); benzyl substituent alters electronic profile
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide (CAS 476485-80-0) 1,2,4-Triazole 4-(4-Methylphenyl), 5-(4-chlorophenyl), indazole-linked acetamide C₂₄H₂₀ClN₇OS 506.98 Bulky acetamide-indazole group; dual aryl substituents on triazole

Key Observations

Triazole-containing compounds (e.g., CAS 887308-94-3, target compound) may exhibit enhanced metabolic stability compared to thiazoles due to reduced susceptibility to oxidative degradation .

Substituent Effects: Ethyl vs. 4-Methoxybenzyl vs. 4-Fluorobenzyl: The 4-methoxy group (electron-donating) in the target may stabilize charge-transfer interactions, whereas the 4-fluoro substituent (CAS 338422-28-9) introduces electron-withdrawing effects, altering binding affinity . Sulfonamide vs. Benzamide: The sulfonamide group in the target (pKa ~10) is more acidic than benzamide (pKa ~15), enhancing hydrogen-bond acceptor capacity and solubility in physiological pH ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.